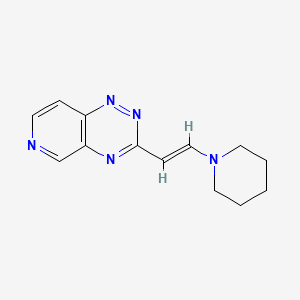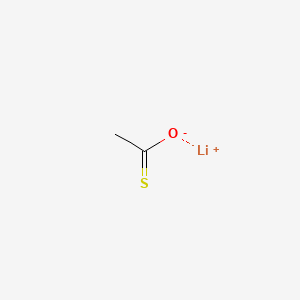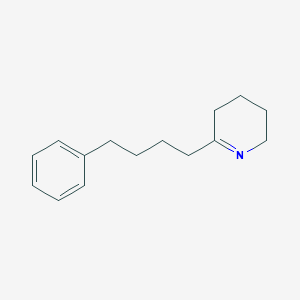
Barium divalerate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Barium divalerate is a chemical compound composed of barium and valeric acid It is a type of barium salt where two valerate ions are bonded to a single barium ion
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Barium divalerate can be synthesized through a reaction between barium hydroxide and valeric acid. The reaction typically occurs in an aqueous medium, where barium hydroxide is dissolved in water and then reacted with valeric acid. The reaction can be represented as follows:
Ba(OH)2+2C5H9COOH→Ba(C5H9COO)2+2H2O
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of more concentrated solutions and controlled reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with continuous stirring to facilitate the complete reaction of the reactants.
Analyse Chemischer Reaktionen
Types of Reactions
Barium divalerate undergoes several types of chemical reactions, including:
Precipitation Reactions: When mixed with solutions containing sulfate ions, this compound can form a precipitate of barium sulfate.
Substitution Reactions: this compound can react with other carboxylic acids to form different barium salts.
Common Reagents and Conditions
Oxidizing Agents: this compound can react with strong oxidizing agents, leading to the oxidation of the valerate ions.
Reducing Agents: It can also undergo reduction reactions under specific conditions.
Major Products Formed
Barium Sulfate: Formed during precipitation reactions with sulfate-containing compounds.
Other Barium Salts: Formed during substitution reactions with different carboxylic acids.
Wissenschaftliche Forschungsanwendungen
Barium divalerate has several applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Studied for its potential effects on biological systems, particularly in the context of barium’s role in biological processes.
Medicine: Investigated for its potential use in medical imaging and diagnostic procedures due to barium’s radiopaque properties.
Industry: Utilized in the production of specialized materials and as an additive in certain industrial processes.
Wirkmechanismus
The mechanism of action of barium divalerate involves the interaction of barium ions with various molecular targets. Barium ions can interfere with biological processes by blocking potassium channels, which affects muscle contraction and nerve transmission. In industrial applications, the mechanism of action is often related to the chemical reactivity of barium ions with other compounds.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Barium Acetate: Similar in structure but with acetate ions instead of valerate ions.
Barium Propionate: Contains propionate ions instead of valerate ions.
Barium Butyrate: Contains butyrate ions instead of valerate ions.
Uniqueness
Barium divalerate is unique due to the specific properties imparted by the valerate ions
Eigenschaften
CAS-Nummer |
24557-04-8 |
|---|---|
Molekularformel |
C10H18BaO4 |
Molekulargewicht |
339.57 g/mol |
IUPAC-Name |
barium(2+);pentanoate |
InChI |
InChI=1S/2C5H10O2.Ba/c2*1-2-3-4-5(6)7;/h2*2-4H2,1H3,(H,6,7);/q;;+2/p-2 |
InChI-Schlüssel |
OZOJSEUUJMZMCQ-UHFFFAOYSA-L |
Kanonische SMILES |
CCCCC(=O)[O-].CCCCC(=O)[O-].[Ba+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


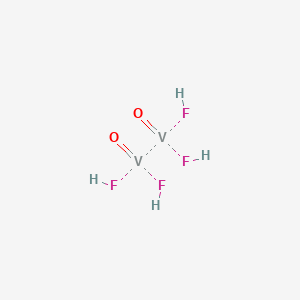
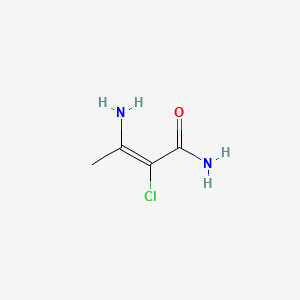
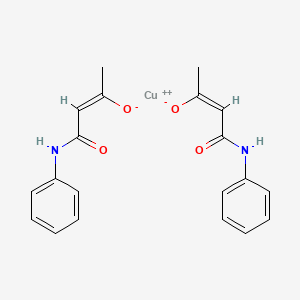


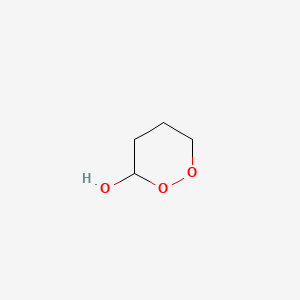



![methyl 2-[[(4R)-4-[(3R,5S,7S,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetate](/img/structure/B12646161.png)
